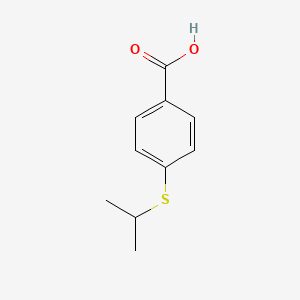

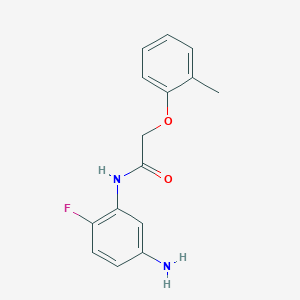

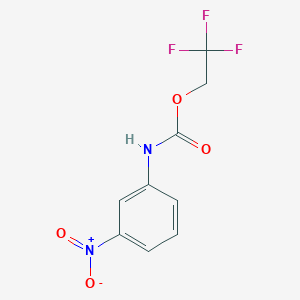

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a chemical entity that can be synthesized through various chemical reactions involving nitro compounds and carbamate groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related nitro and carbamate derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of carbazole derivatives from 2-nitrobiphenyls is a process that can be related to the synthesis of this compound. For instance, the reductive cyclization of 2-nitrobiphenyls using triphenylphosphine is a method that could potentially be adapted for the synthesis of related carbamate compounds . Additionally, the reduction of nitro compounds to carbazole using triethyl phosphite and the Ru3(CO)12-catalyzed reductive carbonylation of 2-nitrobiphenyl are relevant to understanding the types of reactions that might be involved in the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of carbamate derivatives is characterized by the presence of a carbamate group, which is a functional group with the formula -OC(NH2)2. The structure of this compound would include this group attached to a 3-nitrophenyl ring. The papers discuss the crystal structure of related compounds, which can provide insights into the potential molecular geometry and conformation of the compound .

Chemical Reactions Analysis

The chemical reactions involving nitro and carbamate groups are diverse. For example, the synthesis of asymmetric carbamate derivatives containing secondary nitramine and nitroalkyl moieties involves multiple steps, including the use of vibrational spectroscopy and X-ray diffraction for characterization . The Suzuki–Miyaura cross-coupling reaction is another example of a chemical reaction that could be relevant to the synthesis of this compound, as it involves the formation of biphenyl structures that could be further modified to introduce carbamate groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives are influenced by their functional groups. The papers provide information on the characterization of these compounds using techniques such as NMR spectroscopy, mass spectrometry, and differential scanning calorimetry . These techniques can be used to determine properties such as melting points, boiling points, solubility, and stability, which are essential for understanding the behavior of this compound in various environments.

Scientific Research Applications

Photolabile Protecting Groups

N-Methyl-N-(o-nitrophenyl)carbamates, including structures similar to 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, have been identified as new photoremovable alcohol protecting groups. This innovation allows for the incorporation of protecting groups through chemical coupling, which can be cleanly removed by photolysis in protic solvents. This process highlights the utility of these compounds in the synthesis and manipulation of sensitive organic molecules (Loudwig & Goeldner, 2001).

Polymer Science

In polymer science, the synthesis and characterization of novel fluorinated polyimides derived from diamine monomers that include 2,2,2-trifluoroethyl groups have been reported. These polyimides exhibit outstanding thermal stability, mechanical properties, and solubility in polar organic solvents, indicating their potential for high-performance applications (Yin et al., 2005).

Energetic Materials

Research on energetic materials has introduced 2,2,2-Trinitroethyl carbamate as a derivative with potential as a perchlorate-free high energetic dense oxidizer. This compound, derived through a synthesis route involving 2,2,2-trinitroethanol and phosgene, demonstrates the capabilities of trifluoroethyl carbamate derivatives in the development of environmentally friendly energetic materials (Axthammer et al., 2014).

Electrochromic Materials

Studies on electrochromic materials have utilized compounds with carbazole structures, including those resembling this compound, for the synthesis of polycarbazole films. These films exhibit significant electrochromic behavior, changing color upon oxidation, which is promising for applications in smart windows and display technologies (Hsiao & Lin, 2016).

Catalysis and Organic Synthesis

In organic synthesis, the use of biphilic organophosphorus catalysts for intramolecular C-N bond formation showcases the broader applicability of nitrophenyl carbamates in facilitating complex chemical transformations. This method offers a scalable and efficient route to carbazole and indole compounds, underscoring the versatility of these compounds in synthetic chemistry (Nykaza et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding inhalation, ingestion, and contact with skin or eyes . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMIUZDPVYMZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585354 |

Source

|

| Record name | 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403-99-6 |

Source

|

| Record name | 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.